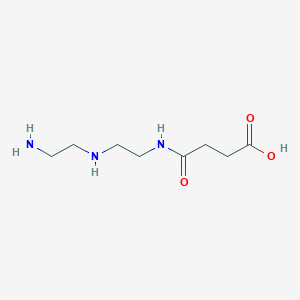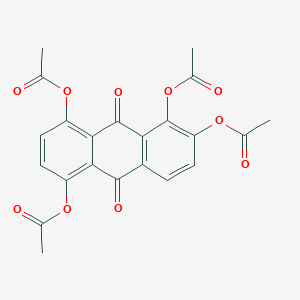![molecular formula C17H10O10 B13144223 [1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of five carboxylic acid groups attached to the biphenyl structure. Biphenyl compounds are known for their aromatic properties and are widely used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid typically involves the functionalization of biphenyl through various organic reactions. One common method is the Friedel-Crafts acylation, where biphenyl is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces acyl groups onto the biphenyl ring, which can then be further oxidized to form carboxylic acid groups.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid may involve large-scale oxidation processes using strong oxidizing agents such as potassium permanganate or chromium trioxide. These processes are designed to ensure high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is used as a building block for the synthesis of more complex organic molecules. Its multiple carboxylic acid groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and proteins. It may serve as a model compound for understanding the behavior of carboxylic acid-containing molecules in biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industry, the compound is used in the production of polymers, resins, and other materials. Its carboxylic acid groups provide sites for further chemical modifications, making it valuable in material science.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The biphenyl core provides a rigid and planar structure that can fit into specific binding pockets of proteins.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: The parent compound with no carboxylic acid groups.
[1,1’-Biphenyl]-2,2’,3,3’,4,4’-hexacarboxylicacid: A similar compound with six carboxylic acid groups.
[1,1’-Biphenyl]-4,4’-dicarboxylicacid: A compound with two carboxylic acid groups.
Uniqueness: [1,1’-Biphenyl]-2,3’,4,5’,6-pentacarboxylicacid is unique due to its five carboxylic acid groups, which provide multiple sites for chemical reactions and interactions. This makes it more versatile compared to biphenyl and other biphenyl derivatives with fewer carboxylic acid groups.
Eigenschaften
Molekularformel |
C17H10O10 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
2-(3,5-dicarboxyphenyl)benzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C17H10O10/c18-13(19)7-1-6(2-8(3-7)14(20)21)12-10(16(24)25)4-9(15(22)23)5-11(12)17(26)27/h1-5H,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI-Schlüssel |
WJULYWVVWYZPTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(C=C(C=C2C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


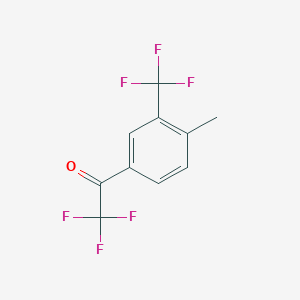
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)

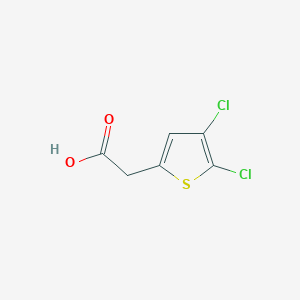
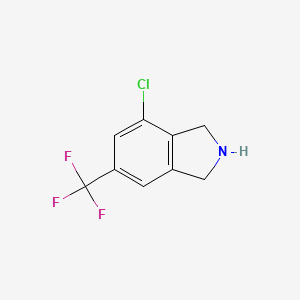
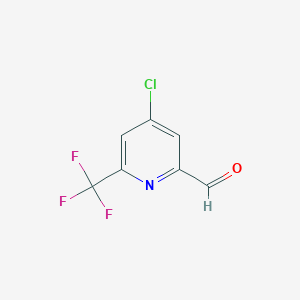
![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
